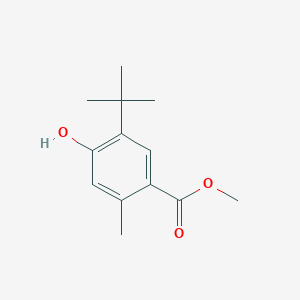

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate

Overview

Description

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a tert-butyl group, and a hydroxyl group attached to a benzene ring

Mechanism of Action

Target of Action

Similar compounds, such as tert-butyl groups, have been used as probes for nmr studies of macromolecular complexes

Mode of Action

It’s worth noting that tert-butyl groups have been used in the synthesis of various compounds, indicating that they may play a role in chemical reactions . .

Biochemical Pathways

Related compounds such as mtbe (methyl tert-butyl ether) have been shown to affect various biochemical pathways

Pharmacokinetics

Related compounds such as mtbe have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the pharmacokinetics of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate.

Result of Action

Related compounds such as mtbe have been shown to have various effects, including environmental pollution and potential toxicity

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, related compounds such as MTBE have been shown to spread more easily underground than other gasoline components due to its higher solubility in water . Additionally, the presence of other gasoline components can affect the removal of MTBE . These findings suggest that environmental factors could similarly influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate typically involves the esterification of 5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 5-(tert-butyl)-4-oxo-2-methylbenzoic acid.

Reduction: Formation of 5-(tert-butyl)-4-hydroxy-2-methylbenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups.

Methyl 4-hydroxybenzoate: A compound with a similar hydroxyl and ester group but lacking the tert-butyl group.

Methyl 2-methylbenzoate: A compound with a similar ester and methyl group but lacking the hydroxyl and tert-butyl groups.

Uniqueness

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Biological Activity

Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate, an aromatic ester, is notable for its unique combination of functional groups, which contribute to its distinct biological activities. This compound has been the subject of various studies examining its potential applications in chemistry, biology, and medicine.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H16O3

- IUPAC Name : this compound

- CAS Number : 207737-02-8

The presence of a tert-butyl group provides steric hindrance, influencing the compound's reactivity and interactions with biological systems. The hydroxyl group contributes to its potential as an antioxidant and antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group is known to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of metabolic pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in key biochemical pathways, suggesting potential applications in drug development.

Antioxidant Activity

A study investigating the antioxidant properties of this compound demonstrated significant radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a dose-dependent increase in antioxidant capacity compared to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

This data indicates that the compound effectively mitigates oxidative damage, which is crucial for preventing various diseases associated with oxidative stress.

Antimicrobial Activity

In another study, this compound was evaluated for its antimicrobial efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These results suggest that the compound possesses considerable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds have shown varying absorption rates and metabolic pathways. Studies on similar esters indicate that they may undergo hydrolysis to release the active hydroxyl group, enhancing their biological availability .

Properties

IUPAC Name |

methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOZJXAZKWJMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.